GR 125743

Beschreibung

Overview of Serotonin (B10506) (5-HT) Receptor Systems and Their Complexity

Serotonin, a monoamine neurotransmitter, exerts its diverse effects throughout the central and peripheral nervous systems by interacting with a multitude of specific receptor proteins. These serotonin receptors, also known as 5-HT receptors, are broadly categorized into seven families (5-HT1 to 5-HT7), with most belonging to the G protein-coupled receptor (GPCR) superfamily, while the 5-HT3 receptor is a ligand-gated ion channel youtube.comwikipedia.orgyoutube.comebi.ac.uk. This extensive family comprises at least 14 distinct receptor subtypes in mammals, each with unique distribution patterns, signaling mechanisms, and functional roles youtube.comwikipedia.orgyoutube.comebi.ac.uktandfonline.comnih.gov. The complexity arises from their widespread distribution across various tissues, including the brain, gastrointestinal tract, and cardiovascular system, and their involvement in regulating numerous functions such as mood, cognition, appetite, sleep, memory, and pain perception wikipedia.orgebi.ac.uknih.govwikipedia.orgbmbreports.orgfrontiersin.org.

Serotonin receptor subtypes are crucial in mediating both excitatory and inhibitory neurotransmission, influencing the release of other neurotransmitters including glutamate, gamma-aminobutyric acid (GABA), dopamine (B1211576), epinephrine/norepinephrine, and acetylcholine (B1216132) wikipedia.orgfrontiersin.org. For instance, 5-HT1A receptors are known to regulate mood, anxiety, and cognition, while 5-HT1B and 5-HT1D receptors are involved in modulating neurotransmitter release and neuronal activity bmbreports.orgnih.gov. The specific activation or inhibition of these subtypes by endogenous serotonin or exogenous compounds can lead to profound effects on neural circuits and behavior, highlighting their significance in understanding and treating neuropsychiatric disorders ebi.ac.uktandfonline.combmbreports.orgfrontiersin.orgjci.org.

Characterizing the diverse serotonin receptor subtypes presents considerable challenges due to their high degree of structural conservation, particularly in the ligand-binding domains of GPCRs, which can lead to overlapping pharmacological profiles jci.orgacnp.org. Historically, the lack of highly selective agonists and antagonists has hampered the precise definition of the function of individual receptor subtypes acnp.orgoup.comresearchgate.neteurekaselect.com. Many early agents exhibited limited selectivity, binding to multiple 5-HT receptor populations with similar affinities, making it difficult to attribute specific physiological or pathological roles to a single subtype acnp.org. This complexity necessitated the development of more refined pharmacological tools to accurately differentiate and study these receptors acnp.orgnih.gov.

Historical Context of 5-HT1B/1D Receptor Antagonists

The 5-HT1B and 5-HT1D receptors, despite being encoded by distinct genes, share significant sequence similarity and similar pharmacological profiles, leading them to be initially considered species variants of the same receptor nih.govresearchgate.netreprocell.com. Both are negatively coupled to adenylyl cyclase and are found in high density in areas like the basal ganglia nih.gov. Early pharmacological differentiation of human 5-HT1B and 5-HT1D receptors relied on non-selective antagonists such as ketanserin (B1673593), ritanserin, and methiothepin (B1206844) researchgate.neteurekaselect.com. However, the precise functions of these receptors remained largely undefined due to the persistent lack of truly selective ligands researchgate.neteurekaselect.com. The emergence of more selective antagonists became crucial for advancing research into their specific roles, particularly in areas like antidepressant drug development, where blockade of terminal 5-HT1B receptors was hypothesized to offer a novel therapeutic approach researchgate.neteurekaselect.comd-nb.info.

Research Scope and Objectives for Investigating GR 125743

The investigation of this compound primarily focuses on its utility as a pharmacological probe to elucidate the roles of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes. Research objectives encompass detailed receptor characterization, mapping their distribution, and exploring their functional modulation within the central nervous system.

Detailed Research Findings:

Receptor Characterization and Binding Affinity: this compound has been extensively used to characterize human 5-HT1D and 5-HT1B receptors. glpbio.commedchemexpress.commedchemexpress.comcaymanchem.comcapes.gov.brspringermedizin.dedrugbank.comresearchgate.netpsu.edu Studies have confirmed its selective antagonistic properties and high binding affinities, as summarized in Table 1. glpbio.commedchemexpress.commedchemexpress.comarctomsci.com The compound's ability to label a receptor population 5 to 10-fold higher than some agonist compounds in saturation analysis highlights its effectiveness as a radioligand for receptor quantification. drugbank.com

Table 1: Binding Affinities of this compound for Human 5-HT1B and 5-HT1D Receptors

| Receptor Subtype | pKi Value | Kd Value (nM) | Reference |

| h5-HT1B | 8.85 | 0.61 | glpbio.commedchemexpress.commedchemexpress.comarctomsci.com |

| h5-HT1D | 8.31 | N/A | glpbio.commedchemexpress.commedchemexpress.comarctomsci.com |

Modulation of Serotonin Levels: Research utilizing this compound has investigated its impact on extracellular serotonin (5-HT) levels. For instance, in studies involving conscious guinea pigs, the administration of this compound (0.3 mg/kg; i.p.) resulted in significant decreases in extracellular 5-HT in the frontal cortex. glpbio.commedchemexpress.commedchemexpress.comarctomsci.com This finding underscores the involvement of 5-HT1B/1D receptors in modulating serotonin neurotransmission.

Autoradiographic Mapping of Receptors: A significant application of [3H]-GR-125743 is in the autoradiographic mapping of 5-HT1B and 5-HT1D receptors in post-mortem human and rhesus monkey brains. scielo.brnih.govpsu.eduresearchgate.netki.seresearchgate.netcore.ac.uk These studies have revealed distinct distribution patterns of these receptors within the brain. For example, [3H]-GR 125743 binding was found to be highest in the substantia nigra and globus pallidus in the human brain. researchgate.net Lower levels were detected in the striatum, with the highest densities observed in the ventromedial parts. researchgate.net Additionally, the amygdala, hippocampus, septal region, and hypothalamus showed lower [3H]-GR 125743 binding, indicating lower densities of 5-HT1B/1D receptors in these areas. researchgate.net The autoradiograms also suggested that the 5-HT1B receptor is considerably more abundant in the human brain than the 5-HT1D receptor, with the latter appearing in low amounts primarily in the ventral pallidum. researchgate.net

Table 2: Regional Distribution of [3H]-GR 125743 Binding in Human Brain

| Brain Region | Relative Binding Density | Reference |

| Substantia Nigra | Highest | researchgate.net |

| Globus Pallidus | Highest | researchgate.net |

| Striatum (ventromedial parts) | High | researchgate.net |

| Amygdala | Lower | researchgate.net |

| Hippocampus | Lower | researchgate.net |

| Septal Region | Lower | researchgate.net |

| Hypothalamus | Lower | researchgate.net |

| Ventral Pallidum (for 5-HT1D) | Low amounts | researchgate.net |

Investigation of Receptor Conformations: this compound has also been employed to investigate the pharmacological characteristics of G protein uncoupled agonist low-affinity and G protein coupled agonist high-affinity conformations of human 5-HT1B receptors. researchgate.net This research contributes to a deeper understanding of receptor dynamics and ligand interactions.

The research scope for this compound extends to its potential relevance in the study of neurological conditions such as Parkinson's disease and cardiovascular diseases, where serotonergic system dysregulation is implicated. glpbio.commedchemexpress.commedchemexpress.comarctomsci.com By providing a selective tool to manipulate 5-HT1B/1D receptor activity, this compound facilitates investigations into the complex interplay of serotonin in these conditions.

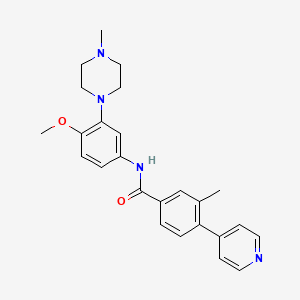

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOXPYACARZYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile and Receptor Interactions of Gr 125743

Radioligand Applications of [3H]-GR 125743

Utility in Characterizing 5-HT1B and 5-HT1D Receptor Subtypes

The detailed study and pharmacological characterization of serotonin (B10506) (5-HT) receptors have historically been challenged by the scarcity of highly selective radioligands with high affinity for their specific targets. This challenge was particularly pronounced within the complex 5-HT1 receptor family, which exhibits significant molecular diversity and overlapping pharmacological profiles. wikipedia.orgwikipedia.org

GR 125743, especially in its radiolabeled form ([3H]-GR 125743), emerged as a crucial tool to address these limitations. It is a novel radiolabeled derivative that exhibits selective antagonistic properties for human 5-HT1B and 5-HT1D receptors. wikipedia.orgguidetomalariapharmacology.orgnus.edu.sgnih.govwikipedia.org Studies have demonstrated that the binding of [3H]-GR 125743 to cloned human 5-HT1D and 5-HT1B receptors is specific, saturable, and reversible. wikipedia.orgwikipedia.org Furthermore, saturation analysis revealed that this compound labels a receptor population that is 5 to 10-fold higher than that revealed by [3H]-5-carboxamidotryptamine, an agonist for these receptors in functional assays. wikipedia.orgwikipedia.org

This compound has been instrumental in the autoradiographic mapping of 5-HT1B and 5-HT1D receptors in the post-mortem human brain. These studies have indicated that the 5-HT1B receptor is considerably more abundant than the 5-HT1D receptor in the human brain, with the latter appearing in lower amounts, primarily in the ventral pallidum. uni.lunih.govfishersci.ca

Advantages over Agonistic Radioligands

A significant advantage of this compound stems from its antagonistic nature, particularly when compared to previously available agonistic radioligands for 5-HT1D receptors. wikipedia.orgwikipedia.org The agonistic character of earlier radioligands presented a disadvantage because their interaction with the receptors under investigation was influenced by factors beyond mere receptor abundance, such as the coupling of receptors with G-proteins. wikipedia.orgwikipedia.org

Specific Labeling of 5-HT1B Receptors with Selective Blockade of 5-HT1D

This compound functions as a selective antagonist for both 5-HT1B and 5-HT1D receptors. wikipedia.orgfishersci.at Its binding profile demonstrates a higher affinity for the 5-HT1B receptor compared to the 5-HT1D receptor. Specifically, its pKi values are 8.85 for wild-type human 5-HT1B and 8.31 for wild-type human 5-HT1D receptors. fishersci.cawikipedia.orgfishersci.at The dissociation constant (Kd) for human 5-HT1B is reported as 0.61 nM. fishersci.cawikipedia.orgfishersci.at

In autoradiographic studies of human brain tissue, [3H]-GR 125743 has been employed to specifically examine 5-HT1B receptors by including agents like ketanserin (B1673593) to block 5-HT1D receptor binding. wikipedia.orgfishersci.ca While [3H]-GR 125743 is considered a suitable radioligand for investigating the distribution of 5-HT1B receptors in the human brain in vitro, it is important to note that the selectivity of certain blocking agents, such as ketanserin and SB 224289, may not be sufficiently high to provide definitive evidence for the precise occurrence of the 5-HT1D receptor in the human brain. fishersci.ca

Pharmacological Data for this compound

| Receptor Subtype | pKi (human) fishersci.cawikipedia.orgfishersci.at | Kd (human) fishersci.cawikipedia.orgfishersci.at |

| 5-HT1B | 8.85 | 0.61 nM |

| 5-HT1D | 8.31 | N/A |

Comparison of Receptor Labeling

| Radioligand | Receptor Population Labeled (relative to 5-CT) wikipedia.orgwikipedia.org |

| [3H]-GR 125743 | 5 to 10-fold higher |

| [3H]-5-carboxamidotryptamine | 1x (reference) |

Neurobiological Research and Localization of 5 Ht1b/1d Receptors Using Gr 125743

Autoradiographic Mapping of 5-HT1B and 5-HT1D Receptors

Autoradiography with [³H]GR 125743 allows for the visualization and quantification of 5-HT1B and 5-HT1D receptor binding sites within brain sections. nih.govnih.gov

In Human Post-Mortem Brain

Studies using whole-hemisphere autoradiography with [³H]this compound have provided detailed insights into the distribution of 5-HT1B and 5-HT1D receptors in the human brain. nih.govdntb.gov.ua

In the human post-mortem brain, [³H]this compound binding, reflecting 5-HT1B/1D receptor density, is notably highest in the substantia nigra and the globus pallidus. nih.gov Lower binding levels are observed in the striatum, with the highest densities found in its ventromedial parts. nih.gov In the neocortex, binding is generally similar across most regions, although specific parts of the medial occipital cortex show markedly denser labeling. nih.gov The 5-HT1B receptor is considerably more abundant than the 5-HT1D receptor in the human brain, with the latter appearing in low amounts, primarily in the ventral pallidum. nih.gov

Studies using [³H]this compound, often with ketanserin (B1673593) to block 5-HT1D binding, have shown 5-HT1B receptors in the basal ganglia, substantia nigra, and neocortex, consistent with 5-HT1B protein expression. psu.edu High densities of 5-HT1B receptors have been observed in the globus pallidus, ventral striatum, substantia nigra, and dorsal subiculum, with moderate expression in the dorsal striatum and hippocampus. researchgate.net

The distribution patterns of 5-HT1B receptors differ distinctly from other serotonin (B10506) receptor subtypes. For instance, 5-HT1B receptors are highly expressed in the nucleus accumbens (NAC), while 5-HT1A receptors are found in the cortex but not the NAC. researchgate.net While 5-HT1A receptors are abundantly localized in cortical regions, 5-HT1B receptors are widely distributed throughout the brain, with particularly high density in the basal ganglia. d-nb.info

The following table summarizes the comparative distribution of this compound binding (5-HT1B/1D) and other serotonin receptor subtypes in the human brain:

| Brain Region | This compound Binding (5-HT1B/1D) | 5-HT1A Receptors | 5-HT2A Receptors | 5-HT4 Receptors |

| Substantia Nigra | Highest density (predominantly 5-HT1B) nih.govresearchgate.netnih.gov | Lower levels diva-portal.org | ||

| Globus Pallidus | Highest density (predominantly 5-HT1B) nih.govresearchgate.netnih.gov | |||

| Striatum | Lower levels, highest in ventromedial parts nih.govresearchgate.net | |||

| Neocortex (Cerebral) | Similar in most regions, denser in medial occipital cortex nih.gov | Abundant in cortical regions d-nb.info | Present rcsb.orgrcsb.org | Present ki.se |

| Amygdala | Lower levels nih.gov | Present nih.gov | ||

| Hippocampus | Lower levels nih.govresearchgate.net | Higher levels in limbic cortices (including hippocampus) ki.se | Densely localized in hippocampal formation ki.se | |

| Cerebellum | Very low binding densities nih.govresearchgate.net | |||

| Thalamus | Very low binding densities nih.govresearchgate.net | Low-density regions (including thalamus) ki.se | ||

| Ventral Pallidum | Low amounts (mainly 5-HT1D) nih.gov | |||

| Nucleus Accumbens (NAC) | High densities of 5-HT1B researchgate.net | Not in NAC researchgate.net |

In Animal Models (e.g., Guinea Pig, Rat)

This compound has also proven useful in characterizing 5-HT1B/1D receptors in animal models, offering insights into receptor distribution and facilitating translational studies. nih.govresearchgate.net

In guinea pig striatal membranes, [³H]this compound exhibits high affinity (K(d) = 0.29 nM) and high specific binding (90%). nih.gov The maximum binding capacity (Bmax) values, which indicate receptor density, vary across different brain regions in the guinea pig. nih.gov

The following table presents the regional receptor density of 5-HT1B/1D receptors in guinea pig brain membranes using [³H]this compound:

| Brain Region | Bmax (fmol/mg protein) nih.gov |

| Striatum | 199 |

| Frontal Cortex | 89 |

| Hippocampus | 79 |

| Cerebellum | 26 |

In the rat brain, [³H]this compound also shows high affinity (K(d) = 0.6 nM) and high specific binding (>90%) for a homogeneous population of receptors in homogenates of the frontal cortex, with a Bmax of 160 fmol/mg protein. researchgate.net

The guinea pig is considered a suitable animal model for translational studies involving the 5-HT1B receptor due to the high degree of homology between the guinea pig 5-HT1B receptor and the human 5-HT1B receptor. psu.eduresearchgate.net In vitro binding studies have shown that the affinity (Kd) of a radioligand for the human 5-HT1B receptor (0.37 nM) and the guinea pig 5-HT1B receptor (0.38 nM) is very similar. psu.edu Furthermore, the recombinant guinea pig 5-HT1B receptor shares significant pharmacological similarities with the human recombinant 5-HT1B receptor. nih.gov This strong homology supports the use of guinea pig models to predict and understand the effects of compounds targeting 5-HT1B receptors in humans. psu.edunih.gov

Cellular and Subcellular Localization of 5-HT1B Receptors

Research utilizing radiolabeled this compound, such as [3H]-GR 125743, has been crucial in mapping the distribution of 5-HT1B and 5-HT1D receptors in the brain. Autoradiographic studies in post-mortem human brains and rhesus monkey brains have revealed that these binding sites are most densely concentrated in specific regions. nih.govscielo.br High densities of 5-HT1B/1D binding sites, as identified by [3H]-GR 125743 and [3H]sumatriptan, are found in the visual cortex, substantia nigra, and medial globus pallidus. nih.gov In these regions, the 5-HT1B receptor subtype appears to be more abundant, particularly in the substantia nigra and globus pallidus. nih.gov Lower levels of binding are observed in the striatum, with the highest densities located in its ventromedial parts. nih.gov The frontal cortex also exhibits significant specific binding for these receptors. nih.govscielo.br

Modulatory Role of 5-HT1B/1D Receptors in Neurotransmitter Systems

This compound has been employed to investigate the complex modulatory roles of 5-HT1B/1D receptors in various neurotransmitter systems, primarily focusing on serotonin itself. wikipedia.org

Control of Serotonin Release (Autoreceptors)

5-HT1B/1D receptors function as autoreceptors, playing a critical role in regulating the release of serotonin (5-HT) from serotonergic neurons. nih.gov

Studies using in vivo microdialysis in the frontal cortex of conscious guinea pigs have demonstrated the impact of this compound on extracellular 5-HT levels. Systemic administration of this compound at a dose of 0.3 mg/kg (intraperitoneal) leads to significant decreases in extracellular 5-HT, reducing levels to as low as 27% of basal measurements. medchemexpress.comglpbio.comnih.govresearchgate.net This decrease is believed to be a consequence of the compound's action on 5-HT1B/1D receptors. nih.gov

Conversely, when this compound is perfused directly into the frontal cortex, it causes significant but transient increases in extracellular 5-HT. nih.govresearchgate.netmedkoo.com This observed increase following local perfusion is likely due to the attenuation of endogenous 5-HT tone at terminal 5-HT autoreceptors. nih.govresearchgate.net The unexpected decrease in 5-HT levels following systemic administration, as opposed to local perfusion, may be attributed to an additional attenuation of endogenous 5-HT tone at cell body autoreceptors located in the raphe nuclei. nih.gov This could lead to an increase in local 5-HT levels in the raphe, which then stimulates 5-HT1A receptors, ultimately inhibiting cell firing and decreasing 5-HT levels in terminal regions. nih.gov Furthermore, research suggests that the antagonism of 5-HT1D receptors may specifically mediate this decrease in 5-HT levels. nih.gov

Table 1: Effects of this compound on Extracellular 5-HT in Guinea Pig Frontal Cortex

| Administration Route | Effect on Extracellular 5-HT | Magnitude of Change (Systemic) | Reference |

| Systemic (i.p.) | Significant Decrease | Minima of 27% of basal | medchemexpress.comglpbio.comnih.govresearchgate.net |

| Local Perfusion | Significant Transient Increase | Not quantified in search results | nih.govresearchgate.netmedkoo.com |

This compound's effects on serotonin release can be contrasted with those of fluoxetine (B1211875). Fluoxetine is a well-known selective serotonin reuptake inhibitor (SSRI). fishersci.cawikidoc.orgnih.gov SSRIs like fluoxetine work by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic function. nih.gov In contrast, this compound, as a 5-HT1B/1D receptor antagonist, can, depending on the administration route, either decrease (systemic) or transiently increase (local perfusion) extracellular serotonin levels by modulating autoreceptor activity. nih.govresearchgate.net This highlights distinct mechanisms of action: fluoxetine directly enhances synaptic serotonin by inhibiting reuptake, while this compound modulates serotonin release through receptor antagonism.

Influence on Other Neurotransmitters (Acetylcholine, Glutamate, Dopamine (B1211576), Noradrenaline, GABA)

While this compound is primarily characterized for its selective antagonism of 5-HT1B/1D receptors and its impact on serotonin systems, detailed research specifically outlining its direct modulatory influence on the release or activity of other neurotransmitters such as acetylcholine (B1216132), glutamate, dopamine, noradrenaline, and GABA was not extensively provided in the search results. The primary focus of the available information revolves around its role in serotonergic modulation. Further investigation would be required to delineate its specific effects on these other neurotransmitter systems.

Compound Names and PubChem CIDs

Preclinical Research Applications of Gr 125743

Research into Neurological Diseases

The exploration of GR 125743 in preclinical models has provided insights into the complex serotonergic modulation of other neurotransmitter systems implicated in neurological disorders, notably Parkinson's Disease and Major Depressive Disorder.

Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons. nih.gov Research has investigated the interplay between the serotonin (B10506) and dopamine (B1211576) systems, with the 5-HT1B/1D receptors emerging as a point of interest for therapeutic modulation. biorxiv.orgnih.gov

The 5-HT1B and 5-HT1D receptors are strategically located in brain regions critical for motor control, including the basal ganglia, where they modulate the release of various neurotransmitters. reprocell.com Studies indicate that 5-HT1B receptors can facilitate the release of dopamine. nih.gov This modulation can occur through complex interactions, such as the inhibition of the release of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govnih.gov For instance, research suggests that dopamine's ability to inhibit GABA release from striatonigral synapses—a key pathway in the basal ganglia—is dependent on the activation of 5-HT1B receptors. biorxiv.org This highlights a serotonergic mechanism that is relevant to the action of dopaminergic medications used in Parkinson's disease. biorxiv.org

| Receptor | Location | Role in Dopaminergic Pathways |

| 5-HT1B/1D | Basal Ganglia, Serotonin Nerve Terminals | Modulates dopamine release, partly by inhibiting GABAergic neurons. biorxiv.orgnih.govnih.gov |

Long-term treatment with L-DOPA, the standard therapy for Parkinson's disease, often leads to the development of debilitating involuntary movements known as L-DOPA-induced dyskinesias (LID). nih.govnih.gov The serotonergic system is believed to play a significant role in the pathophysiology of LID, as serotonin neurons can convert L-DOPA into dopamine and release it in an unregulated manner. e-jmd.org Preclinical studies have shown that dopamine depletion and subsequent L-DOPA treatment can lead to an upregulation of 5-HT1B receptor expression in the striatum, suggesting that antagonism of these receptors might be a viable strategy to reduce LID. nih.gov

The potential of 5-HT1B/1D antagonists like this compound in this area may also be linked to the 5-HT2A receptor system. A preclinical study in mice demonstrated that locomotor activity induced by a selective serotonin reuptake inhibitor (SSRI) was diminished by both 5-HT1B/1D antagonists, including this compound, and by selective 5-HT2A receptor antagonists. nih.gov This finding suggests that both 5-HT1B and 5-HT2A receptors are involved in mediating certain motor responses, pointing to a potential functional interaction or shared pathway that could be relevant for controlling dyskinetic movements. nih.gov

The serotonergic system is a primary target for antidepressant medications. The 5-HT1B receptor, in its role as an autoreceptor, has been a focus of research for developing faster-acting and more effective depression therapies. nih.govresearchgate.netnih.gov

5-HT1B receptors located on the terminals of serotonin neurons function as inhibitory autoreceptors; when activated by serotonin, they reduce further serotonin release. reprocell.comnih.gov The therapeutic hypothesis is that blocking these receptors with an antagonist would prevent this negative feedback, thereby increasing the amount of serotonin in the synapse. researchgate.netpatsnap.com This mechanism is proposed as a potential strategy for achieving a more rapid antidepressant effect compared to conventional treatments. nih.gov Preclinical studies using animal models of depression have shown that compounds with 5-HT1B antagonist properties can be effective. mdpi.com

A significant limitation of SSRIs, the most commonly prescribed antidepressants, is their delayed onset of therapeutic action, which can take several weeks. nih.gov One prominent hypothesis for this delay is that the initial SSRI-induced increase in serotonin activates inhibitory 5-HT1B autoreceptors, which counteracts the drug's effect by reducing serotonin release. nih.govnih.gov The therapeutic effect is thought to begin only after these autoreceptors become desensitized or downregulated through chronic treatment. nih.govoup.com

Preclinical research supports the idea of overcoming this delay by combining SSRIs with 5-HT1B antagonists. Studies have demonstrated that co-administration of a 5-HT1B receptor antagonist can enhance the neurochemical and behavioral effects of SSRIs in animal models. nih.govmdpi.comd-nb.info Furthermore, the selective genetic knockdown of 5-HT1B autoreceptors was found to increase extracellular serotonin levels in response to an SSRI, lending further support to the potential benefit of pharmacologically inhibiting these receptors to accelerate and enhance antidepressant treatment. nih.gov

| Study Focus | Animal Model | Key Finding with 5-HT1B/1D Antagonist | Reference |

| Locomotor Activity | Mice | This compound attenuated SSRI-induced locomotor activity, an effect also seen with 5-HT2A antagonists. | nih.gov |

| Depression-like Behavior | Guinea Pigs | The 5-HT1B/1D antagonist GR 127935 increased latency to immobility in the Forced Swim Test (FST). | nih.gov |

| SSRI Interaction | Rodents | 5-HT1B receptor antagonists were found to increase the anti-immobility effect in the FST when co-administered with an SSRI. | nih.govd-nb.info |

| Serotonin Levels | Guinea Pigs | This compound produced significant decreases in extracellular 5-HT in the frontal cortex. | medchemexpress.com |

Major Depressive Disorder (MDD)

Studies on 5-HT1B Receptor Binding Changes Post-SSRI Treatment

The compound this compound, particularly in its radiolabeled form [3H]this compound, serves as a critical tool in preclinical autoradiography studies to map the distribution and density of 5-HT1B and 5-HT1D receptors in the brain. This is essential for understanding the neurobiological changes that occur following treatment with psychotropic medications like Selective Serotonin Reuptake Inhibitors (SSRIs).

Chronic administration of SSRIs is known to alter the serotonin system, including the expression and sensitivity of its receptors. Preclinical research indicates that prolonged exposure to SSRIs leads to a reduction in the sensitivity of 5-HT1B autoreceptors, which are located on the terminals of serotonin neurons and function to inhibit serotonin release. This desensitization is a key component of the therapeutic delay associated with SSRIs. By reducing the function of these inhibitory autoreceptors, SSRIs can ultimately lead to an increase in synaptic serotonin levels.

Studies utilizing autoradiography with ligands like [3H]this compound allow researchers to visualize and quantify these receptor changes in specific brain regions. Such investigations have shown that the density of 5-HT1B receptors can be altered by long-term SSRI treatment. This modulation of 5-HT1B receptor expression is believed to be a crucial part of the mechanism through which SSRIs exert their antidepressant effects. While some studies have reported increases in frontal cortex 5-HT1B receptor binding after initial SSRI doses, longer-term studies suggest these changes may be transient in serotonin projection areas, with more persistent changes, such as reduced mRNA expression, occurring in the raphe nuclei.

Obsessive-Compulsive Disorder (OCD)

The role of the 5-HT1B receptor in Obsessive-Compulsive Disorder (OCD) is an area of ongoing investigation, with preclinical models providing valuable insights. Animal models of OCD often involve inducing repetitive, compulsive-like behaviors. Research in this area points to the involvement of the cortico-striato-thalamo-cortical (CSTC) circuits, where serotonin plays a significant modulatory role.

While direct studies focusing exclusively on this compound in OCD models are limited, research using other 5-HT1B receptor ligands has helped elucidate the receptor's function. For instance, studies have found that activating 5-HT1B/1D receptors can induce repetitive behaviors, whereas blocking these receptors with an antagonist can reduce such behaviors. frontiersin.org This suggests that hyperactivity of the 5-HT1B receptor system might contribute to the pathophysiology of OCD. A positron emission tomography (PET) study, however, found no significant differences in cerebral 5-HT1B receptor binding in OCD patients compared to healthy controls. nih.gov Despite this, the 5-HT1B/1D receptor agonist sumatriptan (B127528) has been reported to worsen OCD symptoms in some individuals. nih.gov The complexity of these findings highlights the need for further research using selective antagonists like this compound to clarify the therapeutic potential of targeting the 5-HT1B receptor in OCD.

| Receptor | Effect of Agonist | Effect of Antagonist (e.g., GR127935) | Relevance to OCD Models |

| 5-HT1B/1D | Induces or increases repetitive behaviors | Reduces repetitive behaviors | Suggests receptor hyperactivity may contribute to OCD-like symptoms |

Aggressive Behavior and Impulse Control

The 5-HT1B receptor has been strongly implicated in the modulation of aggression and impulse control. Preclinical studies using this compound and related compounds have been instrumental in defining this role.

A substantial body of evidence supports an inverse relationship between serotonergic activity and aggression. The 5-HT1B receptor is a key player in this dynamic. In various animal models, the administration of 5-HT1B receptor agonists has been shown to effectively reduce offensive aggressive behavior. rug.nlmdpi.com Conversely, the anti-aggressive effects of these agonists can be blocked by the administration of a 5-HT1B receptor antagonist, such as the related compound GR 127935. rug.nlresearchgate.net This demonstrates that the anti-aggressive effects are specifically mediated through the 5-HT1B receptor. These findings suggest that compounds that enhance 5-HT1B receptor activity could have therapeutic potential for managing pathological aggression. rug.nl

To further confirm the role of the 5-HT1B receptor in aggression, researchers have developed knockout mice that lack the gene for this receptor. These mice exhibit a distinct behavioral phenotype characterized by heightened aggression. nih.govnih.gov When faced with an intruder, 5-HT1B knockout mice display attacks that are quicker and more intense compared to their wild-type counterparts. nih.govnih.gov This genetic evidence provides strong support for the inhibitory role of the 5-HT1B receptor in controlling aggressive impulses. The hyper-aggressive phenotype of these knockout mice aligns with pharmacological studies and solidifies the 5-HT1B receptor as a critical component of the neural circuitry governing aggression. nih.govnih.gov

| Model | Key Finding | Implication for 5-HT1B Receptor Function |

| Pharmacological (Agonist/Antagonist) | Agonists decrease aggression; this effect is blocked by antagonists. rug.nlresearchgate.net | The 5-HT1B receptor is a key mediator of aggression inhibition. |

| Genetic (Knockout Mice) | Mice lacking the 5-HT1B receptor show significantly increased aggressive behavior. nih.govnih.gov | The receptor plays a crucial, genetically determined role in suppressing aggression. |

Migraine Research

This compound has been valuable in the field of migraine research, particularly for its utility in characterizing the specific serotonin receptor subtypes involved in the action of anti-migraine drugs.

The primary class of acute migraine medications, the triptans (e.g., sumatriptan), function as agonists at both 5-HT1B and 5-HT1D receptors. nih.govnih.gov It was initially hypothesized that their therapeutic effect stemmed from the constriction of painfully dilated cranial blood vessels, an action mediated primarily by the 5-HT1B receptor. nih.gov However, this vasoconstrictive effect, mediated by 5-HT1B receptors on vascular smooth muscle, also contraindicates their use in patients with cardiovascular disease. nih.govdoi.org

This has driven research to differentiate the roles of the 5-HT1B and 5-HT1D receptors. It is now understood that triptans also act on presynaptic 5-HT1D receptors located on trigeminal nerve endings. nih.gov Activation of these receptors inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which are key drivers of migraine pain. nih.gov The use of selective antagonists like this compound in binding assays and functional studies has been crucial to parse the contributions of each receptor subtype. nih.gov This research has shown that while 5-HT1B agonism contributes to vasoconstriction, 5-HT1D agonism is critical for inhibiting neurogenic inflammation. nih.gov This improved understanding has paved the way for the development of newer anti-migraine agents, such as the "ditans" (e.g., lasmiditan), which selectively target the 5-HT1F receptor, aiming to provide pain relief without the cardiovascular risks associated with 5-HT1B-mediated vasoconstriction. nih.govdoi.org

| Receptor Subtype | Primary Location in Migraine Pathophysiology | Effect of Agonism (e.g., by Triptans) | Associated Therapeutic/Side Effect |

| 5-HT1B | Cranial blood vessels (smooth muscle). doi.org | Vasoconstriction. nih.gov | Therapeutic (constriction of dilated vessels); Side Effect (cardiovascular risk). nih.gov |

| 5-HT1D | Presynaptic terminals of trigeminal nerves. nih.gov | Inhibition of CGRP release. nih.gov | Therapeutic (blocks neurogenic inflammation). nih.gov |

Research into Cardiovascular Diseases

The 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, are integral to cardiovascular regulation. These G-protein coupled receptors are found in vascular tissues and play a significant role in modulating vascular tone. reprocell.comnih.gov Activation of 5-HT1B receptors, which are expressed in human blood vessels, leads to vasoconstriction. nih.govresearchgate.net This mechanism is particularly prominent in cranial arteries, where it is a key therapeutic target for anti-migraine agents like sumatriptan, which act as 5-HT1B/1D receptor agonists. nih.gov

However, the presence of these receptors is not limited to cranial vessels. They are also found in other resistance arteries, including the coronary arteries. reprocell.comnih.gov Consequently, activation of 5-HT1B receptors can induce constriction in these vessels, which raises considerations for potential adverse cardiovascular events, particularly in individuals with underlying cardiovascular conditions. reprocell.comnih.gov Research has demonstrated that 5-HT1B and 5-HT2A receptors often share responsibility for acute vascular constriction. researchgate.netnih.gov In certain conditions, such as Prinzmetal angina or in patients treated with triptans, 5-HT1B receptors appear to be the primary mediators of coronary artery spasm. nih.gov Furthermore, chronic activation of 5-HT1B receptors has been implicated as a contributing factor in the development of pulmonary hypertension. nih.govahajournals.org

Experimental Methodologies Employing this compound

This compound, as a selective antagonist for the 5-HT1B/1D receptors, is a critical tool in elucidating the precise roles of these receptors in various physiological and pathological processes. Its high affinity and selectivity make it invaluable in a range of experimental methodologies.

In vivo microdialysis is a technique used to measure the concentrations of endogenous substances in the extracellular fluid of tissues. In neuroscience and pharmacology, it is frequently employed to monitor neurotransmitter release in specific brain regions. While direct studies detailing the use of this compound in microdialysis are not extensively covered in the provided sources, the methodology allows for such applications. For instance, by administering this compound, researchers could block presynaptic 5-HT1B autoreceptors, which normally inhibit serotonin release. This blockade would be expected to increase the extracellular concentration of serotonin, a change that can be measured in the dialysate collected by the microdialysis probe. This approach allows for the direct in vivo examination of the receptor's role in regulating neurotransmission.

Radioligand binding assays are fundamental in pharmacology for characterizing receptor-ligand interactions. nih.govresearchgate.net The tritiated form of this compound, [3H]-GR 125743, has been established as a highly suitable radioligand for studying human 5-HT1D and 5-HT1B receptors. drugbank.com Its key advantage is its antagonist character, which means its binding is less dependent on the receptor's coupling to G-proteins compared to agonist radioligands. drugbank.com

In these assays, membranes from cells expressing the receptor of interest are incubated with [3H]-GR 125743. eurofinsdiscovery.com The binding is specific, saturable, and reversible. drugbank.com Saturation experiments can determine the density of receptors (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov

Displacement studies, a type of competition binding assay, are used to determine the affinity of unlabeled compounds for the receptor. nih.gov In this setup, a fixed concentration of [3H]-GR 125743 is competed with varying concentrations of a test compound. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50, from which the inhibitory constant (Ki) can be calculated. This methodology allows for the pharmacological profiling of novel compounds against the 5-HT1B/1D receptors. For example, in one standard procedure, non-specific binding is determined in the presence of a high concentration (10 µM) of 5-HT. eurofinsdiscovery.com

| Parameter | Ligand | Receptor | Value | Reference |

|---|---|---|---|---|

| Ligand Kd | [³H] GR125743 | 5-HT1B | 3.2 nM | eurofinsdiscovery.com |

| Non-Specific Displacer | Serotonin (5-HT) | 5-HT1B | 10 µM | eurofinsdiscovery.com |

Positron Emission Tomography (PET) is a noninvasive imaging technique used to visualize and quantify physiological processes in vivo. nih.gov The development of PET radioligands for 5-HT receptors is crucial for studying their role in neuropsychiatric disorders. nih.gov While this compound itself is not typically used as a PET tracer (which requires labeling with a positron-emitting isotope like Carbon-11 or Fluorine-18), its derivatives and its use in preclinical validation are vital.

Autoradiography, a related technique, uses radiolabeled ligands to determine the anatomical distribution of receptors in tissue slices. nih.gov [3H]-GR 125743 is used in autoradiography to map the precise location and density of 5-HT1B/1D receptors in brain and other tissues. These studies provide foundational data for interpreting in vivo PET imaging. Furthermore, this compound can be used as a reference compound in the development of novel PET tracers, where its high affinity and selectivity serve as a benchmark for evaluating new potential imaging agents. nih.gov

In vitro functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. nih.govnih.gov The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors that, upon activation, typically couple to Gi/Go proteins to inhibit the enzyme adenylyl cyclase. eurofinsdiscovery.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

In a typical cAMP formation assay, cells expressing 5-HT1B/1D receptors are first stimulated with an agonist (e.g., serotonin), which causes a measurable decrease in cAMP levels. To test the antagonist properties of this compound, the cells would be pre-incubated with it before the addition of the agonist. As a potent antagonist, this compound would block the agonist's ability to bind to the receptor, thereby preventing the decrease in cAMP formation. By measuring the extent to which this compound can reverse the agonist-induced effect, researchers can quantify its potency and confirm its mechanism of action as a receptor antagonist.

Future Directions and Therapeutic Implications of Gr 125743 Research

Advancements in Selective Ligand Development for 5-HT1B and 5-HT1D Receptors

The human 5-HT1B and 5-HT1D receptors exhibit substantial sequence similarity, posing a considerable challenge in the development of highly selective ligands that can differentiate between the two subtypes. easychem.orgguidetopharmacology.orgwikipedia.org Despite this inherent difficulty, significant advancements have been made in designing compounds with improved selectivity. GR 125743 itself serves as a valuable radioligand for characterizing both 5-HT1B and 5-HT1D receptors due to its selective antagonistic properties. fishersci.beiiab.meuni.lutocris.comwikidata.org

Recent efforts in ligand development have increasingly leveraged structure-based design approaches to identify molecular determinants crucial for selective binding and signaling at these 5-HT1 subtypes. wikipedia.org For instance, compounds like SB 216641 have demonstrated approximately 25-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor, while BRL 15572 exhibits around 60-fold selectivity for 5-HT1D over 5-HT1B. wikipedia.orgtocris.comtocris.comthermofisher.com These advancements are critical for dissecting the precise roles of each receptor subtype in physiological and pathological processes. The exploration of extended subpockets within serotonin (B10506) receptors also presents an unexploited potential for achieving greater ligand selectivity. thermofisher.com

Development of Neutral Antagonists vs. Inverse Agonists

The pharmacological classification of ligands, particularly the distinction between neutral antagonists and inverse agonists, is crucial for understanding receptor function. A neutral antagonist binds to a receptor and blocks the effects of both agonists and inverse agonists without possessing any intrinsic activity of its own. wikipedia.org In contrast, an inverse agonist binds to a receptor that exhibits constitutive (basal) activity and reduces this activity below the basal level, effectively producing an opposite pharmacological response to an agonist. wikipedia.org

This compound is characterized as a selective 5-HT1B/1D receptor antagonist. fishersci.beiiab.meuni.lutocris.comwikidata.org Its binding to these receptors has been shown to be specific, saturable, and reversible, with its interaction being reduced by GTP, a characteristic often associated with antagonists that stabilize an inactive receptor state. fishersci.be Other compounds have been developed to specifically explore these distinctions. For example, SB 224289 and SB 236057 are recognized as selective 5-HT1B receptor inverse agonists, capable of blocking 5-HT1B autoreceptors and increasing serotonin levels in the brain, which was initially explored for antidepressant potential. wikipedia.orgfishersci.canih.govwikipedia.org Conversely, derivatives of GR-55562 have been studied to differentiate between partial agonists and neutral 5-HT1B antagonists based on their conformational influences on binding and intrinsic activity. wikipedia.org The ability to develop and utilize both neutral antagonists and inverse agonists provides refined tools for probing the basal activity and regulatory mechanisms of 5-HT1B and 5-HT1D receptors.

Table 1: Binding Affinities of this compound for Human 5-HT1B and 5-HT1D Receptors

| Receptor Subtype | pKi (nM) | Kd (nM) | Reference |

| h5-HT1B (wild-type) | 8.85 | 0.61 | tocris.comwikidata.org |

| h5-HT1D (wild-type) | 8.31 | - | tocris.comwikidata.org |

Elucidating the Precise Functions of 5-HT1B and 5-HT1D Receptors in Human Physiology and Pathophysiology

The 5-HT1B and 5-HT1D receptors are G0-coupled protein receptors predominantly found in the central nervous system (CNS) and vascular tissues, where they regulate a wide array of neurological, physiological, and pathological processes. wikipedia.org

5-HT1B Receptors: These receptors are located on presynaptic neurons, where they act as inhibitory autoreceptors, controlling the release of serotonin. wikipedia.org They also function as heteroreceptors on non-serotonergic neurons, inhibiting the release of other neurotransmitters such as acetylcholine (B1216132), glutamate, GABA, and noradrenaline. wikipedia.org Physiologically, 5-HT1B receptors are implicated in mood, memory, aggression, stress sensitivity, and anxiety. wikipedia.org In pathophysiology, they are associated with addiction, obsessive-compulsive disorder (OCD), and major depressive disorder (MDD). easychem.orgguidetopharmacology.orgtocris.comwikipedia.orguni.luwikipedia.org Genetic polymorphisms of 5-HT1B receptors have been linked to affective disorders, and low 5-HT1B receptor binding in limbic regions has been observed in MDD patients. tocris.comuni.luwikipedia.org In the cardiovascular system, their activation leads to vasoconstriction in cerebral arteries, a mechanism exploited in migraine treatment, but also carries a risk of coronary vasoconstriction. tocris.comwikipedia.org this compound has been used in autoradiographic studies to map the distribution of 5-HT1B receptors in the human brain, revealing their abundance in regions like the substantia nigra, globus pallidus, and striatum. uni.lumims.comuni.lu

5-HT1D Receptors: Primarily found in CNS neurons and vascular smooth muscles, 5-HT1D receptors influence locomotion, anxiety, and induce vasoconstriction in the brain. fishersci.cafishersci.fi They are well-established therapeutic targets for anti-migraine triptans, which exert their effects through mechanisms including vasoconstriction of cranial blood vessels and inhibition of vasoactive neuropeptide release. fishersci.caguidetopharmacology.orgnih.gov Beyond migraine, 5-HT1D receptors are also implicated in feeding behavior, anxiety, and depression, and play a role in modulating the release of serotonin and other neurotransmitters. fishersci.canih.gov Autoradiographic studies using [3H]-GR 125743 have indicated that 5-HT1D receptors are less abundant than 5-HT1B receptors in the human brain, with lower densities mainly found in the ventral pallidum. uni.lu

Translational Research Opportunities for this compound Derived Insights

The insights gained from research involving this compound are crucial for advancing translational pharmacology. As a radioligand, this compound has been invaluable for in vitro characterization and anatomical mapping of 5-HT1B and 5-HT1D receptors in human and animal brains, providing a foundation for understanding their roles in disease. fishersci.beiiab.meuni.lumims.comuni.lu The high homology between human and guinea pig 5-HT1B receptors, for instance, makes the guinea pig a suitable animal model for translational studies. mims.com

The understanding of 5-HT1B receptor function has opened avenues for novel antidepressant strategies, particularly through the blockade of 5-HT1B autoreceptors to enhance serotonin release. easychem.orgguidetopharmacology.orgwikipedia.orgnih.gov While 5-HT1B/1D agonists (triptans) are already a cornerstone in migraine treatment, ongoing research seeks to refine their selectivity and efficacy. guidetopharmacology.orgnih.gov Computational psychopharmacology, which integrates computational modeling with behavioral findings from animal studies, offers a promising approach to bridge the gap between preclinical research and human clinical applications, thereby facilitating the translation of this compound-derived insights. nih.gov Future positron emission tomography (PET) studies focusing on 5-HT1B receptor binding in patients with MDD are essential to guide the development of new antidepressant drugs. nih.gov

Unexplored Therapeutic Potentials and Novel Research Avenues for this compound and Related Compounds

Beyond their established roles, this compound and related compounds hold unexplored therapeutic potentials and are subjects of novel research avenues. This compound itself is being investigated for its utility in research related to Parkinson's disease and cardiovascular conditions. tocris.comwikidata.org

The broader class of 5-HT1B/1D receptor agonists is being explored for therapeutic applications beyond migraine, including effects on gastric motility, bipolar disorder, autism, and anti-aggressive behaviors. easychem.orgnih.gov Furthermore, 5-HT1D receptor modulators are emerging as promising agents in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These modulators could potentially alleviate symptoms and slow disease progression by rebalancing neurotransmitter levels and mitigating neuroinflammation. nih.gov The development of 5-HT1D receptor partial agonists is also being pursued for their nuanced modulation of receptor activity, which could be beneficial in treating anxiety and depression by fine-tuning serotonergic tone without completely abolishing it. wikipedia.org

The ongoing challenge of developing highly selective ligands for 5-HT1B and 5-HT1D receptors, given their high sequence homology, remains a major research goal. easychem.orgwikipedia.orgthermofisher.com Future research will likely focus on leveraging advanced structural biology and computational design to create compounds with unprecedented selectivity, potentially by targeting less conserved regions like extracellular-facing extended subpockets. thermofisher.com Additionally, exploring combination therapies involving compounds that modulate serotonergic systems, such as those being investigated for treatment-resistant depression, represents another promising research direction. wikipedia.org

Q & A

Q. What experimental techniques are used to determine GR 125743’s receptor binding affinity?

this compound’s binding affinity for 5-HT1B/1D receptors is typically assessed using radioligand displacement assays . These involve incubating membrane preparations (e.g., from transfected cells or brain tissue) with a radiolabeled ligand (e.g., [³H]this compound) and measuring competitive binding inhibition. The pKi values (8.85 for h5-HT1B and 8.31 for h5-HT1D) are derived from these assays, reflecting its high selectivity .

Q. How does this compound’s receptor selectivity influence its application in neurological research?

As a selective 5-HT1B/1D antagonist, this compound allows researchers to isolate the roles of these receptor subtypes in serotonin-mediated pathways. For example, autoradiographic studies in human brain tissue reveal its distinct binding patterns in the dorsal raphe nuclei (high affinity) versus the cerebellum (low/no binding), enabling precise mapping of receptor distributions in Parkinson’s disease models .

Q. What are the primary research applications of this compound in cardiovascular studies?

this compound is used to investigate 5-HT1B/1D receptor modulation of vascular tone and cardiac function. Its antagonism blocks serotonin-induced vasoconstriction, making it valuable for studying hypertension and ischemic heart disease mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound binding densities across brain regions?

Discrepancies in autoradiographic data (e.g., high binding in the substantia nigra vs. low binding in the red nucleus) may arise from tissue-specific factors like receptor density, endogenous serotonin levels, or assay conditions. Methodological solutions include:

Q. What methodological considerations are critical for in vivo studies with this compound?

Key factors include:

- Dosing regimen : Pre-treatment timing (e.g., 15–30 minutes prior to agonist administration) impacts receptor blockade efficacy .

- Formulation : Solubility challenges (e.g., DMSO-based stock solutions) require vehicle optimization (e.g., 5% DMSO + PEG 300) to ensure bioavailability .

- Animal models : Species-specific receptor homology may affect translational relevance; humanized receptor models are preferred for preclinical trials .

Q. How should researchers analyze this compound’s dose-response relationships in preclinical models?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Statistical validation via ANOVA (e.g., F-tests for intergroup variance) ensures robustness, as demonstrated in hypothermia studies comparing this compound with other 5-HT antagonists .

How can the FINER criteria improve research question formulation for this compound studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Investigate understudied receptor interactions (e.g., 5-HT1D in neuroinflammation).

- Feasibility : Prioritize assays with established protocols (e.g., autoradiography for receptor localization).

- Relevance : Align with unmet clinical needs (e.g., Parkinson’s disease motor complications) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for autoradiographic binding data?

- Normalization : Express binding densities as percentage of total ligand uptake (e.g., nonspecific binding subtracted).

- Spatial analysis : Use image analysis software (e.g., ImageJ) to quantify regional binding intensities.

- Multivariate analysis : Address confounding variables (e.g., post-mortem interval in human tissue studies) .

Q. How can researchers integrate contradictory findings from this compound studies?

Conduct systematic reviews to identify patterns across studies. For example, inconsistent binding in the locus coeruleus may reflect differences in ligand concentration or tissue preservation. Meta-analyses can reconcile such discrepancies by pooling data under standardized criteria .

Experimental Design

Q. What controls are essential for this compound receptor binding assays?

Include:

- Nonspecific binding controls : Co-incubate with excess unlabeled ligand (e.g., 10 µM serotonin).

- Tissue integrity controls : Verify post-mortem stability via reference regions (e.g., cerebellum with minimal binding).

- Positive controls : Use tissues with known high receptor expression (e.g., dorsal raphe nuclei) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.